2,6-Bis(4-fluorobenzylidene)cyclohexanone
Description
Overview of Chalcone (B49325) Analogs and their Significance in Chemical Biology and Materials Science
Chalcones are a class of chemical compounds that feature a distinctive 1,3-diaryl-2-propen-1-one core structure. novapublishers.comnih.gov This scaffold consists of two aromatic rings linked by an α,β-unsaturated carbonyl system. nih.govresearchgate.net Chalcones can exist in two isomeric forms, cis and trans, with the trans isomer being more thermodynamically stable. nih.gov Found naturally in various plants, they serve as biogenetic precursors to flavonoids. novapublishers.com
Both natural and synthetic chalcone analogs have demonstrated a wide array of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties. novapublishers.comresearchgate.netnih.govresearchgate.net The biological versatility of the chalcone scaffold has made it a "privileged structure" in medicinal chemistry, meaning it can be readily modified to interact with a variety of biological targets. novapublishers.com
In the field of materials science, the conjugated system of double bonds and the carbonyl group in chalcones give rise to significant non-linear optical (NLO) properties. researchgate.net This has led to the development of chalcone-based polymers and materials with unique optical, mechanical, and thermal characteristics. researchgate.net
Importance of Fluorine Substitution in 2,6-Bis(4-fluorobenzylidene)cyclohexanone
The strategic incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's properties. nih.govnih.gov The presence of fluorine can significantly influence a molecule's pharmacokinetic and physicochemical profile. nih.govnih.gov
Key effects of fluorine substitution include:
Metabolic Stability : One of the primary reasons for introducing fluorine, particularly on aromatic rings, is to block metabolic oxidation. mdpi.com The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule more resistant to enzymatic degradation by enzymes like cytochrome P-450, which can prolong its activity in the body. mdpi.comtandfonline.com
Lipophilicity and Permeability : Fluorine substitution can increase the lipophilicity of a molecule. mdpi.combenthamscience.com This property can enhance the compound's ability to permeate cellular membranes and be absorbed and transported more easily within biological systems. nih.govmdpi.com
Binding Affinity : The high electronegativity of fluorine allows it to form electrostatic and hydrogen-bond interactions with biological targets, such as proteins and enzymes. benthamscience.com This can lead to increased binding affinity and potency of a drug candidate. nih.govbenthamscience.com Due to its small size, it rarely introduces significant steric hindrance. benthamscience.com
In the case of this compound, the two fluorine atoms on the benzylidene rings are expected to confer these advantages. Research has shown that this compound is an inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key targets in modulating inflammatory responses.
Scope and Research Trajectories for this compound
Current and future research on this compound is proceeding along several promising trajectories, leveraging its unique chemical structure.
Pharmaceutical Development : As a documented inhibitor of COX enzymes and tyrosinase, the compound is a candidate for further investigation in drug design for anti-inflammatory and dermatological applications. The challenge remains to rationally modify the structure to optimize its molecular properties for enhanced therapeutic efficacy. nih.gov
Organic Synthesis : The compound serves as a versatile intermediate for the synthesis of more complex organic molecules. It is typically synthesized via a Claisen-Schmidt condensation reaction between cyclohexanone (B45756) and 4-fluorobenzaldehyde (B137897).
Materials Science : In materials science, it is being explored for incorporation into advanced materials like polymers and coatings to improve durability. Its chalcone-like structure also suggests potential use in photochemistry for light-activated processes.
Analytical Chemistry : The compound has potential applications in chromatography for the separation and identification of other substances.
The table below shows a comparison of this compound with other diarylidenecyclohexanone derivatives, highlighting how different substituents on the phenyl rings can influence their properties.
| Compound Name | Yield (%) | Melting Point (°C) |
| 2,6-Bis(4-chlorobenzylidene)cyclohexanone | 35.58% | 144-146 |
| 2,6-Bis(4-methoxybenzylidene)cyclohexanone | 22.96% | 160-162 |
| 2,6-Bis(4-isopropylbenzylidene)cyclohexanone | 26.50% | 142-144 |
Data sourced from a study on diarylidenecyclohexanone derivatives. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2O/c21-18-8-4-14(5-9-18)12-16-2-1-3-17(20(16)23)13-15-6-10-19(22)11-7-15/h4-13H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPNBQOTKFPYEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)F)C(=O)C(=CC3=CC=C(C=C3)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278965 | |
| Record name | 2,6-Bis[(4-fluorophenyl)methylidene]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
395-12-0, 62085-74-9 | |
| Record name | 2,6-Bis[(4-fluorophenyl)methylene]cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=395-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Bis[(4-fluorophenyl)methylidene]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Classical and Modern Synthetic Routes to 2,6-Bis(4-fluorobenzylidene)cyclohexanone
The synthesis of this compound is predominantly achieved through condensation reactions, with various methods developed to improve yield, efficiency, and environmental friendliness.
The most common and classical method for synthesizing this compound is the Claisen-Schmidt condensation, a type of base-catalyzed crossed aldol (B89426) condensation. mdpi.com This reaction involves the condensation of cyclohexanone (B45756) with two equivalents of 4-fluorobenzaldehyde (B137897). google.com The base, typically a hydroxide (B78521) such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of the cyclohexanone, forming an enolate ion. qiboch.com This nucleophilic enolate then attacks the carbonyl carbon of 4-fluorobenzaldehyde. A subsequent dehydration step for each condensation results in the formation of the α,β-unsaturated ketone product. mdpi.comqiboch.com
The reaction is often carried out in a suitable solvent like ethanol (B145695). doi.org A general procedure involves dissolving cyclohexanone and 4-fluorobenzaldehyde in the solvent, followed by the dropwise addition of an aqueous base solution while cooling the mixture in an ice bath. doi.org Yields for this method have been reported to be as high as 85-86%. google.com
Table 1: Comparison of Base-Catalyzed Aldol Condensation Methods
| Catalyst | Solvent | Key Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Sodium Hydroxide (NaOH) | Ethanol | Cooling (ice bath) during base addition | Up to 86% | |
| Hydrogen Chloride / Acetic Acid | Glacial Acetic Acid | Saturated with anhydrous HCl, heated to 25-30°C | 85% | google.com |
In line with the principles of green chemistry, several modern synthetic routes have been developed to minimize waste, reduce reaction times, and eliminate the use of hazardous solvents.
Solvent-Free Conditions: A highly efficient, solvent-free method involves the mechanochemical grinding of cyclohexanone and 4-fluorobenzaldehyde with a solid base catalyst, such as solid NaOH (20 mol%). This procedure, conducted at room temperature in a mortar and pestle, dramatically reduces the reaction time to just 5 minutes and increases the yield to an impressive 96–98%. mdpi.com This approach not only eliminates the need for solvents but also simplifies the work-up process. nih.gov
Heterogeneous Catalysis: The use of solid, reusable catalysts is another cornerstone of green synthesis. Molybdenum trioxide (MoO₃) nanoparticles have been employed as a recyclable heterogeneous catalyst for the Claisen-Schmidt condensation, achieving high yields (85–95%) with short reaction times (15–30 minutes) and straightforward catalyst recovery. Other solid catalysts, such as fly ash treated with sulfuric acid (SBFA), have also proven effective in catalyzing the condensation of cyclohexanone and benzaldehydes, offering an environmentally benign alternative by utilizing an industrial waste product. researchgate.net Similarly, hydrotalcite-derived mixed oxides (Mg/Al) are effective heterogeneous catalysts for aldol condensations. qiboch.com
Table 2: Green Synthesis Approaches for 2,6-Bis(benzylidene)cyclohexanones
| Method | Catalyst | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Mechanochemical Grinding | Solid NaOH | Solvent-free, room temperature, 5 min | 96–98% yield, rapid, no solvent waste | |
| Heterogeneous Catalysis | MoO₃ Nanoparticles | Solvent-based, short reaction time (15-30 min) | High yields (85-95%), reusable catalyst | |
| Heterogeneous Catalysis | Sulfonated Fly Ash (SBFA) | Solvent-based | Utilizes industrial waste, environmentally friendly | researchgate.net |
Derivatization Strategies of this compound
The structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives.
The fluorine atoms on the two benzylidene rings are susceptible to nucleophilic aromatic substitution (SNAr). nih.gov Due to the high electronegativity of fluorine, polyfluoroarenes can react with various nucleophiles without the need for a transition metal catalyst. nih.govresearchgate.net This allows for the direct functionalization of the aryl rings to introduce new chemical properties.
In a typical SNAr reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a fluoride (B91410) ion. nih.gov This strategy can be used to form new C-O, C-N, or C-S bonds. For instance, reacting fluoroarenes with alcohols or phenols in the presence of a base like potassium carbonate can yield aryl ethers. nih.gov Similarly, amines can be used as nucleophiles to produce arylamine derivatives. nih.gov By applying these principles, the 4-fluoro substituents on this compound could be replaced by other functional groups, such as methoxy, amino, or phenothiazine (B1677639) moieties, thereby creating a library of new compounds. nih.govresearchgate.net
A key derivatization strategy involves converting the fluoro groups to azide (B81097) groups (–N₃) via nucleophilic substitution. The resulting compound, 2,6-Bis(4-azidobenzylidene)cyclohexanone, is a bisazide with significant photochemical reactivity. tcichemicals.com Aromatic azides are widely used as photoinitiators and cross-linking agents in polymer chemistry. lew.ro
Upon exposure to UV light (e.g., 365 nm), the azide groups undergo photolysis to release nitrogen gas and form highly reactive nitrene intermediates. lew.ro These nitrenes can then undergo a variety of reactions, such as insertion into C-H bonds or addition to double bonds, leading to the cross-linking of polymer chains. lew.ro This property makes bisazide derivatives of this compound valuable for creating photosensitive materials, such as photoresists used in microelectronics and photocrosslinkable polymers. lew.ro The photogenerated species can also include amino and azo compounds. lew.ro
This compound is a member of a large class of compounds known as monocarbonyl analogs of curcumin (B1669340) (MACs). researchgate.netmdpi.com Curcumin, a natural product, has its clinical utility limited by poor chemical stability and low bioavailability. semanticscholar.orgnih.gov MACs, which replace the reactive β-diketone moiety of curcumin with a more stable single ketone (such as cyclopentanone (B42830) or cyclohexanone), have been synthesized to overcome these limitations and often exhibit enhanced biological activity. researchgate.netnih.gov
The synthesis of MACs, including those with fluorobenzylidene groups, generally follows the same Claisen-Schmidt condensation pathway. google.com By varying the central ketone (e.g., using cyclopentanone instead of cyclohexanone) or the substituted benzaldehyde, a vast library of analogs can be created. nih.govnih.gov For example, analogs such as (3E,5E)-3,5-bis(2-fluorobenzylidene)-4-piperidone (EF24) have been synthesized and studied. mdpi.comijpsdronline.com The introduction of fluorine substituents is a common strategy in medicinal chemistry to modulate properties like metabolic stability and binding affinity. nih.gov Therefore, this compound serves as both a significant MAC itself and a template for the rational design of new related analogs. semanticscholar.org
Synthesis of Heterocyclic Derivatives from this compound Precursors
The scaffold of this compound is particularly amenable to transformations that yield heterocyclic compounds of significant interest in medicinal and materials chemistry.
The precursor, this compound, has been successfully utilized in the synthesis of indazole derivatives. researchgate.net Indazoles are a class of bicyclic heterocyclic compounds that are of considerable interest due to their wide range of pharmacological activities. researchgate.net
A notable application involves the reaction of (2E,6E)-2,6-bis(4-fluorobenzylidene)cyclohexanone with hydrazine (B178648) hydrate (B1144303) in the presence of a catalytic amount of ammonium (B1175870) chloride to yield (E)-7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole. researchgate.net This reaction proceeds via a cyclocondensation mechanism. The reaction is typically carried out under reflux conditions in ethanol, providing the target indazole derivative in good yield and high purity. researchgate.net
The general procedure involves dissolving the substituted (2E,6E)-2,6-dibenzylidenecyclohexanone in ethanol, followed by the addition of a catalytic amount of ammonium chloride. Hydrazine hydrate is then added dropwise to the refluxing mixture. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product crystallizes upon cooling and can be isolated by filtration. researchgate.net
Table 1: Synthesis of (E)-7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Condition | Product |
| (2E,6E)-2,6-Bis(4-fluorobenzylidene)cyclohexanone | Hydrazine hydrate | Ammonium chloride | Ethanol | Reflux | (E)-7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole |
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopy Analysis of 2,6-Bis(4-fluorobenzylidene)cyclohexanone (FT-IR)
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and probing the bonding environment within a molecule. For this compound, the FT-IR spectrum is characterized by distinct vibrational bands that confirm its key structural features.
The most prominent features in the FT-IR spectrum of this compound class are the stretching vibrations (ν) of the carbonyl (C=O) and the exocyclic olefinic (C=C) double bonds. The position of the carbonyl absorption is particularly sensitive to its electronic environment. In this compound, the C=O group is part of an extended π-conjugated system (Ar-CH=C-C(=O)-C=CH-Ar), which leads to a significant lowering of its stretching frequency compared to a simple saturated cyclohexanone (B45756) (typically ~1715 cm⁻¹). This decrease is attributed to the delocalization of π-electrons, known as the mesomeric effect, which reduces the double bond character of the carbonyl group. nih.gov
Studies on analogous compounds, such as 2,6-Bis(4-chlorobenzylidene)cyclohexanone, show a strong absorption band for the conjugated C=O stretch at approximately 1666 cm⁻¹. rsc.org The adjacent conjugated C=C bonds give rise to a stretching band typically observed in the 1606-1610 cm⁻¹ region. rsc.org The aromatic C=C stretching vibrations from the fluorobenzylidene moieties are also expected in the 1575-1583 cm⁻¹ range. rsc.org
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| ν(C=O) | ~1666 | Conjugated Carbonyl Stretch |
| ν(C=C) | ~1606 | Olefinic Stretch |
| ν(Ar C=C) | ~1575 | Aromatic Ring Stretch |
| δ(C-H) | ~970 | Out-of-plane bend |
| ν(C-F) | ~1230-1150 | Aryl-Fluorine Stretch |
While this compound lacks classical hydrogen bond donors (like -OH or -NH), it can participate in weaker C-H···O and C-H···F hydrogen bonds. researchgate.net The existence of intramolecular C-H···O interactions, specifically between the carbonyl oxygen and the vinylic hydrogens, has been identified in the parent compound, 2,6-bis(benzylidene)cyclohexanone. nih.govresearchgate.net These "improper, blue-shifted" hydrogen bonds can influence the conformation and electronic properties of the molecule. nih.gov
FT-IR spectroscopy can reveal these interactions through subtle shifts or splitting of the carbonyl absorption band. rsc.org In the solid state, intermolecular interactions, including C-H···O hydrogen bonds and van der Waals forces, play a crucial role in the crystal packing. researchgate.netresearchgate.net If multiple, distinct hydrogen-bonding environments for the carbonyl group exist within the crystal lattice, it could lead to the splitting of the ν(C=O) band into multiple components. rsc.org The analysis of these spectral features provides insight into the supramolecular assembly of the compound. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy provides unparalleled detail regarding the carbon-hydrogen framework of a molecule, offering definitive proof of structure and insights into its three-dimensional conformation in solution.
The ¹H NMR spectrum of this compound is expected to be symmetrical, reflecting the molecule's C₂ symmetry. Based on data from closely related analogues like 2,6-Bis(4-chlorobenzylidene)cyclohexanone, the key resonances can be predicted. rsc.org
Vinylic Protons: The two equivalent protons on the exocyclic double bonds (=CH) are expected to appear as a sharp singlet in the downfield region, typically around δ 7.63 ppm. rsc.org
Aromatic Protons: The protons on the two para-substituted fluorophenyl rings will appear as two sets of doublets due to coupling between adjacent protons, characteristic of an AA'BB' system. Protons ortho to the fluorine atom will be influenced by its electronegativity and coupling.
Cyclohexanone Protons: The protons on the cyclohexanone ring appear more upfield. The four protons at the C-3 and C-5 positions (allylic protons) are chemically equivalent and typically resonate as a triplet around δ 2.80 ppm. rsc.org The two protons at the C-4 position are also equivalent and appear as a quintet (or multiplet) further upfield, around δ 1.72 ppm. rsc.org
| Proton Type | Expected Chemical Shift (δ ppm) (Analogue-based) | Multiplicity | Assignment |
|---|---|---|---|
| Vinylic | ~7.63 | s | 2H, =CH |
| Aromatic | ~7.10-7.40 | m | 8H, Ar-H |
| Allylic | ~2.80 | t | 4H, C-3, C-5 |
| Aliphatic | ~1.72 | quintet | 2H, C-4 |
The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, distinct signals are expected for the carbonyl, olefinic, aromatic, and aliphatic carbons. Data from the 4-chloro analogue provides a reliable model for assignments. rsc.org
Carbonyl Carbon (C=O): This carbon is the most deshielded, appearing far downfield around δ 190.4 ppm due to the electronegativity of the oxygen and the effects of conjugation. rsc.org
Olefinic Carbons: The carbons of the exocyclic double bonds (C=CH) appear in the δ 135-137 ppm range. rsc.org
Aromatic Carbons: The carbons of the fluorophenyl rings resonate in the δ 115-165 ppm region. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JC-F) and a significantly shifted resonance (typically δ >160 ppm). The other aromatic carbons will show smaller C-F couplings.
Cyclohexanone Carbons: The aliphatic carbons of the cyclohexanone ring are found in the upfield region of the spectrum, with the C-3/C-5 carbons around δ 29.0 ppm and the C-4 carbon around δ 23.1 ppm. rsc.org
| Carbon Type | Expected Chemical Shift (δ ppm) (Analogue-based) | Assignment |
|---|---|---|
| Carbonyl | ~190.4 | C=O |
| Aromatic | ~164 (d, ¹JC-F ≈ 250 Hz) | C-F |
| Olefinic | ~136.4 | =CH |
| Aromatic/Olefinic | ~129-135 | Ar-C, C= |
| Aromatic | ~116 (d, ²JC-F ≈ 22 Hz) | Ar-C ortho to F |
| Aliphatic (Allylic) | ~29.0 | C-3, C-5 |
| Aliphatic | ~23.1 | C-4 |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule. The extended π-conjugation in this compound gives rise to strong absorption bands in the ultraviolet and visible regions. nih.gov These absorptions are primarily due to π → π* transitions within the delocalized system. researchgate.net
Analogous compounds like 2,6-Bis(4-chlorobenzylidene)cyclohexanone and 2,6-Bis(4-methoxybenzylidene)cyclohexanone exhibit intense absorption maxima (λmax) in the range of 340-360 nm. rsc.org A second, higher-energy absorption band is often observed in the 230-240 nm range. rsc.org The position of these bands can be influenced by the solvent polarity (solvatochromism), with more polar solvents often causing a shift in the absorption maxima. mdpi.com
While many diarylidenecyclohexanones are only weakly fluorescent, certain derivatives, particularly those with strong electron-donating groups like dimethylamino, can exhibit significant fluorescence. doi.org The fluorescence properties of this compound are less documented, but its rigid, conjugated structure suggests a potential for emission. The study of its photophysical properties, including fluorescence quantum yield and lifetime, would provide further insight into the de-excitation pathways of its excited electronic states.
| Compound Analogue | λmax 1 (nm) | λmax 2 (nm) | Solvent |
|---|---|---|---|
| 2,6-Bis(4-chlorobenzylidene)cyclohexanone | 349 | 240 | Methanol |
| 2,6-Bis(4-methoxybenzylidene)cyclohexanone | 362 | 240 | Methanol |
| 2,6-Bis(4-hydroxybenzylidene)cyclohexanone | 398 | - | Ethanol (B145695) |
X-ray Crystallography and Solid-State Structural Elucidation
Analysis of Asymmetric Unit and Positional Disorder
The crystallographic analysis of this compound reveals intricate structural details at the molecular level. The compound crystallizes in the triclinic crystal system with a P1 space group. researchgate.net This particular arrangement results in a unit cell containing four molecules (Z = 4). researchgate.net
A significant finding from the structural determination is the presence of two independent molecules, designated as Molecule A and Molecule B, within the asymmetric unit. researchgate.net This means that the entire crystal lattice can be generated by applying symmetry operations to this unique pair of molecules. The existence of multiple molecules in the asymmetric unit is not uncommon for this class of compounds and can be influenced by factors such as packing forces and the flexibility of the molecular structure.
The two independent molecules, while chemically identical, are not superimposable in the crystal lattice and exhibit notable conformational differences. researchgate.net These variations are primarily attributed to the steric repulsion between the 4-fluorobenzylidene groups and the hydrogen atoms of the cyclohexanone ring. researchgate.net To alleviate this steric strain, the molecules adopt slightly different torsion angles, leading to distinct three-dimensional arrangements. researchgate.net The cyclohexanone ring in the crystal structure adopts a sofa conformation. researchgate.net
The table below summarizes the key crystallographic data for this compound.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 9.700(5) |
| b (Å) | 11.834(6) |
| c (Å) | 14.315(7) |
| α (°) | 78.464(9) |
| β (°) | 74.394(8) |
| γ (°) | 86.186(9) |
| Volume (ų) | 1551.0(1) |
| Z | 4 |
| Molecules per Asymmetric Unit | 2 |
| R-factor | 4.8% |
Data sourced from crystallographic studies. researchgate.net
Interactive Table of Selected Torsion Angles (°):
| Torsion Angle | Molecule A | Molecule B |
| C1-C2-C7-C8 | data not available | data not available |
| C2-C7-C8-C9 | data not available | data not available |
| C6-C1-C14-C15 | data not available | data not available |
| C1-C14-C15-C16 | data not available | data not available |
(Specific torsion angle values for Molecule A and B are not available in the public domain and would require access to the primary crystallographic data.)
Based on the available scientific literature, there is no reported evidence of positional disorder in the crystal structure of this compound. Positional disorder would imply that certain atoms or groups of atoms occupy multiple positions within the crystal lattice with varying occupancy factors. The refinement of the crystal structure of this compound has been successfully achieved without the need to model any such disorder.
Theoretical and Computational Investigations
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
DFT and its time-dependent extension, TD-DFT, are cornerstone methods for investigating the electronic structure and properties of molecules. These calculations have been instrumental in analyzing the compound's optimized geometry, orbital energies, charge distribution, and spectroscopic signatures.
The three-dimensional arrangement of atoms in 2,6-Bis(4-fluorobenzylidene)cyclohexanone has been determined through both experimental X-ray crystallography and theoretical geometry optimization.
Crystallographic studies show that the compound crystallizes in the triclinic P1 space group. researchgate.net The central cyclohexanone (B45756) ring is not planar, instead adopting a "sofa" conformation. researchgate.net Theoretical geometry optimizations performed using DFT corroborate these experimental findings. researchgate.net
Analysis of the crystal structure reveals that steric repulsion between the 4-fluorophenyl groups and the hydrogen atoms on the cyclohexanone ring introduces notable strain. This is accommodated by an increase in the bond angles at the carbon atoms connecting the rings and a twisting of the phenyl rings relative to the central enone system. researchgate.net The molecular packing is stabilized by a network of weak intermolecular interactions, including C-H···O, C-H···F, and C-H···π interactions. researchgate.net
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 9.700(5) |
| b (Å) | 11.834(6) |
| c (Å) | 14.315(7) |
| α (°) | 78.464(9) |
| β (°) | 74.394(8) |
| γ (°) | 86.186(9) |
| Volume (ų) | 1551.0(1) |
| Z | 4 |
Source: researchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic behavior and reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability and the energy required for electronic excitation.
For this compound, the HOMO-LUMO energy gap has been reported as 7.778 eV from one study, which suggests significant stability. researchgate.net This energy gap reflects the chemical activity of the molecule, and a small gap is generally associated with higher reactivity and the potential for intramolecular charge transfer (ICT) upon excitation. researchgate.netsemanticscholar.org The analysis of the spatial distribution of the HOMO and LUMO can indicate the direction of charge transfer within the molecule. semanticscholar.org
A powerful application of computational chemistry is the simulation of spectroscopic data, which can be compared with experimental results to validate the accuracy of the computed molecular structure.
Theoretical Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectra for this compound have been calculated using DFT and TD-DFT methods, respectively. researchgate.net These calculated spectra have been compared with experimental data to confirm the structural analysis. researchgate.net
Experimental Infrared (IR) spectroscopy identifies a strong carbonyl (C=O) stretching vibration at 1663 cm⁻¹ and a carbon-carbon double bond (C=C) stretch at 1595 cm⁻¹. Theoretical vibrational frequency calculations are used to assign these and other bands to specific molecular motions, providing a detailed understanding of the molecule's vibrational modes.
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Analysis
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution from the perspective of an approaching reagent, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For related bis-benzylidene cyclohexanone derivatives, MEP analysis has been used to identify potential sites for intermolecular interactions, such as hydrogen bonding, which stabilize the crystal structure. acs.org The map typically shows negative potential (often colored red) around electronegative atoms like oxygen, indicating sites susceptible to electrophilic attack. Regions of positive potential (colored blue) are usually found around hydrogen atoms, indicating sites for nucleophilic attack. This analysis is crucial for understanding how the molecule will interact with other chemical species.
Global Reactivity Parameters and Thermodynamic Stability Assessments
Global reactivity parameters, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's stability and reactivity. These descriptors include chemical hardness (η), softness (S), and the electrophilicity index (ω).
Studies on similar structures have used these parameters to assess thermodynamic stability. acs.org A large HOMO-LUMO gap correlates with high chemical hardness, indicating greater stability and lower reactivity. semanticscholar.org Furthermore, DFT calculations have been employed to assess the thermodynamic properties of different conformers of the molecule, providing insight into their relative stabilities. researchgate.net
Molecular Docking Simulations for Ligand-Receptor Interactions (Non-Clinical Context)
Molecular docking simulations have been employed to elucidate the potential binding modes and affinities of bis-benzylidene cyclohexanone derivatives with various biological targets. While specific docking studies for this compound are not extensively detailed in publicly available literature, research on analogous compounds provides valuable insights into its probable ligand-receptor interactions.
Studies on similar bis-benzylidene cyclohexanone derivatives have explored their interactions with enzymes such as cyclooxygenase (COX). For instance, the inhibitory activity of this class of compounds against COX-1 and COX-2 is a key area of investigation. Molecular docking simulations for related molecules typically reveal binding within the active sites of these enzymes, highlighting crucial interactions with amino acid residues.
In a broader context, docking studies on other cyclohexanone derivatives have been successful in identifying key binding features. For example, the docking of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone with the FtsZ protein, a crucial bacterial cell division protein, has been reported. researchgate.net Such studies, supported by calculations like the molecular mechanics-generalized Born surface area (MM-GBSA) method, help in quantifying the binding energy and identifying the key amino acid residues involved in the interaction. researchgate.net Although not directly pertaining to this compound, this research underscores the utility of computational docking in understanding how cyclohexanone-based ligands fit into protein binding pockets.
The following table summarizes hypothetical interaction data for this compound with COX enzymes, based on findings for analogous compounds.
Table 1: Representative Molecular Docking Data for Cyclohexanone Derivatives with Target Proteins
| Ligand | Target Protein | Docking Score (kcal/mol) | Interacting Residues (Hypothetical for the Target Compound) | Type of Interaction |
| This compound | COX-1 | Data not available | Arg120, Tyr355, Ser530 | Hydrogen Bonding, van der Waals |
| This compound | COX-2 | Data not available | Arg120, Tyr355, Val523 | Hydrogen Bonding, van der Waals |
| 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone | FtsZ | -5.6 | Asn263 | Hydrogen Bonding, Hydrophobic |
Note: The interacting residues for this compound are hypothetical and extrapolated from the known binding sites of COX inhibitors. Specific experimental or computational data for this exact compound is needed for confirmation.
Computational Studies on Chelation Enhanced Fluorescence Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides a powerful lens for understanding the electronic and photophysical properties of molecules like this compound. Studies on related bis(arylidene)cycloalkanones have shed light on the mechanisms that govern their fluorescence behavior, including Chelation-Enhanced Fluorescence (CHEF).
The fluorescence properties of these compounds are intricately linked to their molecular structure. The central cyclohexanone ring can introduce steric distortions that disrupt the planarity and conjugation of the molecule. nih.gov This disruption can influence the non-radiative decay pathways, such as trans-cis isomerization, and consequently affect the fluorescence quantum yield. nih.gov
Computational investigations on analogous compounds, such as (2E,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone, have been used to model their behavior as "fluorescence-on" probes for metal ions like Hg²⁺. researchgate.netarabjchem.orgdoi.org In its free form, the compound may exhibit weak fluorescence due to processes like intramolecular charge transfer (ICT) and non-radiative decay from n-π* transitions involving the lone pair of electrons on the carbonyl oxygen. researchgate.net
Upon chelation with a metal ion, the molecule's conformational flexibility is restricted, and the non-radiative decay pathways can be suppressed. This leads to a significant enhancement of the fluorescence emission, a phenomenon known as CHEF. DFT calculations can model the complex formed between the ligand and the metal ion, confirming the binding stoichiometry and the thermodynamic feasibility of the interaction. researchgate.netarabjchem.org For a similar derivative, the change in Gibbs free energy (ΔG) for the complex formation was calculated to be significantly negative, indicating a spontaneous and favorable process. researchgate.net
Furthermore, TD-DFT calculations can predict the excitation and emission wavelengths, which can then be correlated with experimental spectroscopic data. researchgate.net For instance, studies on 2,6-bis(4-Chlorobenzylidene)cyclohexanone have utilized TD-DFT to investigate its solvatochromic behavior and fluorescence lifetime. researchgate.net These computational approaches are crucial for designing and understanding the function of such molecules as fluorescent sensors.
Table 2: Computational Photophysical Data for a Related Cyclohexanone Derivative
| Compound | Method | Calculated Property | Value | Reference |
| (2E,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone-Hg²⁺ Complex | DFT | Binding Stoichiometry (Probe:Ion) | 2:1 | researchgate.netarabjchem.org |
| (2E,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone-Hg²⁺ Complex | DFT | ΔG (gas phase) | -281.89 kcal/mol | researchgate.net |
| (2E,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone | Experimental | Max. Excitation Wavelength (λex) | 340 nm | researchgate.netarabjchem.org |
| (2E,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone | Experimental | Max. Emission Wavelength (λem) | 520 nm | researchgate.netarabjchem.org |
Applications in Materials Science and Technology
Development of Advanced Polymeric and Coating Materials
The incorporation of 2,6-Bis(4-fluorobenzylidene)cyclohexanone and its derivatives into polymer matrices has been investigated as a strategy to enhance the performance and durability of advanced materials. While specific data on the direct use of the title compound is limited in publicly available research, the broader class of chalcone-based compounds is recognized for its potential in creating robust polymeric systems. For instance, related compounds such as 2,6-bis(4-amino benzylidene)cyclohexanone (BABC) have been successfully employed as curing agents for epoxy resins, indicating the potential of the cyclohexanone (B45756) core structure to contribute to the formation of cross-linked polymer networks with improved thermal and mechanical stability. The presence of fluorine atoms in this compound is anticipated to confer properties such as increased thermal resistance and chemical inertness to polymers and coatings, making it a candidate for specialized applications where durability is paramount.
Organic Electronics and Functional Materials Design
In the field of organic electronics, the design of novel functional materials is crucial for the advancement of devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of this compound make it an attractive building block for such materials. The conjugated system extending across the molecule suggests potential for charge transport, a key requirement for semiconductor applications. The fluorine substituents can influence the energy levels of the molecular orbitals, allowing for the fine-tuning of the electronic characteristics of resulting materials. While dedicated research on the application of this compound in organic electronic devices is still an emerging area, the structural motifs present in the molecule are of significant interest to materials chemists working on the design of next-generation organic functional materials.
Photonic Devices and Non-Linear Optical (NLO) Material Development
Fluorescent Sensor Design and Development for Metal Ion Detection (e.g., Ni²⁺, Hg²⁺)
The detection of heavy metal ions is of critical importance for environmental monitoring and human health. Fluorescent chemosensors offer a sensitive and selective means of detecting these ions. While there are no specific studies detailing the use of this compound for the detection of Ni²⁺ or Hg²⁺, extensive research has been conducted on structurally similar chalcone (B49325) derivatives, providing a strong basis for its potential in this area.
Sensing Mechanisms and Selectivity Studies
The sensing mechanism of chalcone-based fluorescent sensors typically involves the coordination of the metal ion with the carbonyl and other heteroatoms in the molecule. This interaction can lead to a variety of photophysical responses, including fluorescence enhancement ("turn-on") or quenching ("turn-off"). For example, a closely related compound, 2,6-bis((E)-4-chlorobenzylidene)-cyclohexan-1-one, has been developed as a "fluorescence-on" sensor for the selective detection of Ni²⁺ ions. orientjchem.org In this system, the binding of Ni²⁺ restricts the intramolecular rotation of the molecule, leading to an enhancement of its fluorescence intensity.
Similarly, a curcumin-based derivative, (2E,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone, has been shown to be a highly selective and sensitive "fluorescence-on" probe for Hg²⁺ ions. mdpi.comresearchgate.net The interaction with Hg²⁺ induces a chelation-enhanced fluorescence (CHEF) effect. The selectivity of these sensors is a crucial aspect of their design, and studies on related compounds have demonstrated high selectivity for the target ion over a range of other metal cations. orientjchem.orgmdpi.comresearchgate.net
Application in Aqueous Sample Analysis
A key requirement for practical environmental sensors is their ability to function in aqueous environments. Research on related chalcone-based sensors has demonstrated their successful application in the analysis of real-world water samples. For instance, the aforementioned sensor for Hg²⁺ was effectively used for the detection and quantification of mercury ions in aqueous samples at physiological pH. mdpi.comresearchgate.net This highlights the potential of the 2,6-bis(benzylidene)cyclohexanone scaffold to be adapted for use in environmental monitoring.
Table 1: Performance of Related Chalcone-Based Fluorescent Sensors for Metal Ion Detection
| Sensor Compound | Target Ion | Detection Limit | Sensing Mechanism | Reference |
| 2,6-bis((E)-4-chlorobenzylidene)-cyclohexan-1-one | Ni²⁺ | Not Reported | Chelation-Enhanced Fluorescence (Turn-on) | orientjchem.org |
| (2E,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone | Hg²⁺ | 2.7 nM | Chelation-Enhanced Fluorescence (Turn-on) | mdpi.comresearchgate.net |
| 2,6-bis(E)-4-methylbenzylidine)-cyclohexan-1-one | Cr³⁺ | 2.3 x 10⁻⁹ M | Intramolecular Charge Transfer (ICT) (Turn-on) | acs.org |
Photosensitive Materials and Photolithography Applications
The development of photosensitive materials is fundamental to photolithography, a key process in the fabrication of microelectronics and other micro-devices. Such materials, often referred to as photoresists, undergo a chemical change upon exposure to light, allowing for the creation of intricate patterns. While there is no direct literature linking this compound to photolithography applications, its photochemical reactivity, a characteristic of chalcones, suggests potential in this field. The α,β-unsaturated ketone moiety is known to undergo various photochemical reactions, such as [2+2] cycloadditions, which could be harnessed to induce changes in solubility or other properties upon irradiation. The fluorine substitution may also influence the photochemical behavior of the molecule. Further investigation into the photosensitive properties of this compound could open up new avenues for its use in advanced lithographic processes.
Blue Luminescent Bioplastic Film Fabrication and Spectroscopic Characterization
Recent research has demonstrated the successful fabrication of blue luminescent bioplastic films utilizing this compound as a dopant within a polylactic acid (PLA) matrix. researchgate.net These films represent a significant advancement in the development of environmentally benign and functional materials.
The fabrication process involves the doping of the polylactic acid host matrix with the this compound compound. The successful integration of the dopant into the bioplastic was confirmed through various spectroscopic and analytical techniques. researchgate.net Spectroscopic analysis revealed a bathochromic shift in the maximum UV absorption, moving from 370 nm to 390 nm, with a proportional increase in the concentration of the dopant. This shift is indicative of the compound's potential for UV radiation absorption. researchgate.net
The incorporation of this compound into the PLA films also imparted luminescent properties to the material, resulting in a blue emissive film. researchgate.net The mechanical properties of the bioplastic were also influenced by the addition of the dopant, as detailed in the table below.
| Property | 0% Dopant | 4% Dopant |
| Young's Modulus (MPa) | 146 | 317 |
| Tensile Strength (MPa) | 23.3 | 39.21 |
| Elongation at Break (%) | 158.8 | 105.2 |
| Density (mg/cm³) | 31 | 162 |
| Data sourced from research on PLA films doped with this compound. researchgate.net |
UV Filtering and Shielding Capabilities in Composite Films
The composite films containing this compound have demonstrated significant capabilities in filtering and shielding against ultraviolet (UV) radiation. The inherent UV-absorbing properties of the bischalcone dopant, attributed to its α,β-unsaturated keto group, make it an effective agent for UV blocking. researchgate.net
The UV filtering efficacy of the films was quantified by determining their Sun Protection Factor (SPF) and Ultraviolet Protection Factor (UPF). A film containing a 4% concentration of the dopant exhibited a high SPF of 27.53 and a UPF of 58.23, indicating excellent UV protection. researchgate.net Furthermore, these films showed a practical application in protecting biological materials from UV damage. In laboratory tests, the films with a dopant concentration ranging from 0.5% to 4.0% effectively inhibited the degradation of supercoiled PBR322 DNA upon exposure to UV irradiation. This suggests that such materials could reduce the harmful effects of UV radiation on the skin. researchgate.net
The research highlights the potential of these water-insoluble films as effective UV-blocking materials, with the added benefits of their SPF and UPF characteristics. researchgate.net
| UV Protection Metric | Value |
| Sun Protection Factor (SPF) | 27.53 |
| Ultraviolet Protection Factor (UPF) | 58.23 |
| Values for films with a 4% dopant concentration of this compound. researchgate.net |
Biological and Mechanistic Studies in Vitro/pre Clinical Focus
Antimicrobial Activity Investigations
Research into the antimicrobial properties of bis-chalcone derivatives has indicated potential efficacy against various pathogens. Studies on synthetic bis-chalcones have demonstrated that these compounds can exhibit significant antibacterial activities. For instance, certain bis-chalcone derivatives have shown strong action against bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Salmonella enteritidis. researchgate.net While these preliminary studies point to the potential of the bis-chalcone class of compounds for further in vivo investigation, specific data on the antimicrobial spectrum and efficacy of 2,6-Bis(4-fluorobenzylidene)cyclohexanone against a range of bacterial and fungal strains remains an area for more detailed research. researchgate.net One study has noted that in a comparative analysis, this compound demonstrated superior activity against certain bacterial strains when compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent. However, the specific strains and detailed quantitative data from this study are not extensively documented in the available literature.
Another related area of investigation has been the effect of cyclohexanone (B45756) derivatives on bacterial cell division. For example, a novel FtsZ inhibitor, 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, was found to hinder the cell division process in bacteria by perturbing Z-ring dynamics. mdpi.com This compound demonstrated significant anti-pneumococcal activity, indicating that the cyclohexanone scaffold can be a promising starting point for the development of new antibacterial agents. mdpi.comnih.gov These findings on related compounds suggest that the antimicrobial potential of this compound warrants further dedicated investigation to elucidate its specific mechanisms and spectrum of activity.
In Vitro Anti-proliferative and Cytotoxic Effects on Cancer Cell Lines
The anti-cancer potential of this compound and its analogues has been a significant area of research, with studies focusing on their cytotoxic effects on various cancer cell lines.
Targeting Prostate, Cervical, and Breast Cancer Cell Lines
The cytotoxic potential of this compound has been documented against several cancer cell lines, including prostate (PC-3), cervical (HeLa), and breast (MCF-7) cancer cells. nih.gov While these findings suggest a degree of selective cytotoxicity towards cancerous cells, detailed mechanistic studies are still needed for a comprehensive understanding. nih.gov
Studies on a series of asymmetrical 2,6-bis(benzylidene)cyclohexanone derivatives have also demonstrated significant cytotoxic activity against various human cancer cell lines. researchgate.net For instance, certain derivatives have shown high activity against MDA-MB-231 breast cancer cells, while others were more potent against MCF-7 and SK-N-MC cell lines. japsonline.com These results indicate that the substitution pattern on the benzylidene rings plays a crucial role in determining the cytotoxic profile of these compounds. japsonline.com
Table 1: Cytotoxic Activity of Selected Bis(benzylidene)cyclohexanone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone | MDA-MB-231 | - | japsonline.com |
| 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanone | MCF-7 | - | japsonline.com |
| 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanone | SK-N-MC | - | japsonline.com |
| 2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90) | TamR3 (Tamoxifen-resistant MCF-7) | - | researchgate.net |
| 2,6-bis(pyridin-4-ylmethylene)-cyclohexanone (RL91) | TamR3 (Tamoxifen-resistant MCF-7) | - | researchgate.net |
| 2,6-bis(4-hydroxy-3-methoxybenzylidine) cyclohexanone (BHMC) | MDA-MB-231 | - | sci-hub.se |
Note: Specific IC50 values were not provided in the source material for some compounds.
Molecular Mechanisms of Anti-proliferative Action
The molecular mechanisms underlying the anti-proliferative effects of 2,6-bis(benzylidene)cyclohexanone derivatives are multifaceted. One proposed mechanism involves the inhibition of topoisomerase I. Studies on 2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90) and 2,6-bis(pyridin-4-ylmethylene)-cyclohexanone (RL91) revealed that they act as catalytic inhibitors of topoisomerase I, leading to S-phase selective DNA damage in sensitive cancer cells. researchgate.net This mode of action is distinct from topoisomerase poisons like camptothecin. researchgate.net
Another significant pathway implicated in the anti-cancer activity of these compounds is the NF-κB signaling pathway. A series of cyclohexanone curcumin (B1669340) analogues were found to be more potent inhibitors of NF-κB activity in PC-3 prostate cancer cells than curcumin itself. nih.gov The inhibitory effects of these compounds on NF-κB activity correlated with their ability to inhibit cell growth and stimulate apoptosis. nih.gov
Furthermore, research on 2,6-bis-(4-hydroxy-3-methoxybenzylidine) cyclohexanone (BHMC) in MDA-MB-231 human breast cancer cells has shed light on its anti-invasive effects. BHMC was found to reduce the migration and invasion of these cells by downregulating the expression of proteins involved in invasion, such as Rho guanine (B1146940) nucleotide exchange factor 7 (β-PIX), matrix metalloproteinase-9 (MMP-9), and membrane type 1 matrix metalloproteinase (MT1-MMP). nih.govsci-hub.se
Molecular docking studies on a related compound, 2,6-bis-(4-nitrobenzylidene) cyclohexanone, have suggested that it may target the Epidermal Growth Factor Receptor (EGFR). rjptonline.orgresearchgate.netnih.govresearchgate.net This interaction is predicted to have a favorable binding energy, suggesting a potential mechanism for its observed anticancer activity. rjptonline.orgresearchgate.netnih.govresearchgate.net
Anti-inflammatory Mechanisms in Cellular Models
The anti-inflammatory properties of fluorinated bis(benzylidene)cyclohexanone derivatives have been investigated in cellular models, revealing their potential to modulate key inflammatory pathways.
Inhibition of Interleukin-6 (IL-6) Production in Human Keratinocytes (HaCaT)
A study on 2,6-bis(2-fluorobenzylidene)cyclohexanone (B11441391) (MS65), an isomer of the compound of focus, demonstrated its ability to inhibit the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) in human keratinocyte (HaCaT) cells. In this study, histamine (B1213489) was used to induce an inflammatory response in the HaCaT cells, leading to an increase in IL-6 production. Treatment with MS65 was found to significantly and dose-dependently suppress this histamine-induced IL-6 production. The half-maximal inhibitory concentration (IC50) for IL-6 inhibition by MS65 was determined to be 4.91 ± 2.50 μM.
The following table summarizes the effect of MS65 on IL-6 production in histamine-induced HaCaT cells.
Table 2: Effect of 2,6-bis(2-fluorobenzylidene)cyclohexanone (MS65) on IL-6 Production
| Treatment | IL-6 Production (pg/mL) | IC50 (µM) | Reference |
|---|---|---|---|
| Histamine-induced HaCaT cells | 97.41 ± 2.33 | - | |
| MS65-treated HaCaT cells | Dose-dependent reduction | 4.91 ± 2.50 |
Suppression of NF-κB and MAPK Signaling Pathways
The same study on 2,6-bis(2-fluorobenzylidene)cyclohexanone (MS65) further elucidated the molecular mechanisms behind its anti-inflammatory effects. The findings indicated that MS65 exerts its inhibitory action on IL-6 production through the suppression of two major inflammatory signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
Specifically, MS65 was found to inhibit the NF-κB pathway by suppressing the IKK/IκB/NFκB cascade. In the MAPK pathway, MS65 was shown to suppress the c-Raf/MEK/ERK inflammatory cascade. By targeting these key signaling molecules, MS65 effectively downregulates the expression of pro-inflammatory genes, including IL-6. These findings suggest that fluorinated bis(benzylidene)cyclohexanone derivatives hold promise as anti-inflammatory agents by targeting critical inflammatory signaling pathways.
Enzyme Inhibition Studies
The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. While direct studies on the α-glucosidase inhibitory activity of this compound are not extensively documented in the reviewed literature, research on analogous compounds containing a 4-fluorophenyl moiety suggests potential for this activity. For instance, studies on other classes of compounds, such as 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides, have shown that derivatives with a 2-(4-fluorophenyl) group exhibit moderate inhibitory activity against α-glucosidase. nih.gov Specifically, a 2-(4-fluorophenyl)-substituted derivative in one study demonstrated an IC50 value of 7.47 ± 0.05 µM against α-glucosidase. nih.gov In another series, a derivative featuring a 2-(4-fluorophenyl) group showed relatively weak activity with an IC50 value of 19.69 ± 0.01 µM. nih.gov
Table 1: α-Glucosidase Inhibitory Activity of Selected Fluorinated Compounds and Standards This table presents data for compounds structurally related to this compound to provide context for potential activity, as direct data for the specified compound is not available in the reviewed literature.
| Compound/Standard | IC50 (µM) | Source |
| 2-(4-fluorophenyl)-6-bromo-4-methyl-1,2-dihydroquinazoline 3-oxide | 7.47 ± 0.05 | nih.gov |
| 2-(4-fluorophenyl)-6,8-dibromo-4-methyl-1,2-dihydroquinazoline 3-oxide | 19.69 ± 0.01 | nih.gov |
| Acarbose (Standard) | 1067.67 µg/mL | ukm.my |
Note: The data provided is for analogous compounds and not for this compound itself.
The 2,6-bis(arylidene)cyclohexanone scaffold is a subject of interest in anticancer research due to its structural similarity to curcumin and its demonstrated cytotoxic effects against various cancer cell lines. nih.govnih.govmdpi.com This cytotoxicity is indicative of the inhibition of key pathways and enzymes essential for cancer cell proliferation and survival. While specific enzymatic targets for this compound are not definitively identified in the available literature, studies on its analogues provide insights into its potential mechanisms.
Derivatives of 2,6-bis(benzylidene)cyclohexanone have shown potent cytotoxic activity. For example, the dimethoxy-substituted analogue, (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (DMCH), exhibited significant inhibitory effects on human colon cancer cell lines HT29 and SW620, with IC50 values of 9.80 ± 0.55 µg/mL and 7.50 ± 1.19 µg/mL, respectively. mdpi.com Another analogue, 2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanone (BHMC), has also been reported to have selective cytotoxic effects on various cancer cell lines, including HepG2 liver cancer cells. upm.edu.my Research on a nitro-substituted analogue, 2,6-bis-(4-nitrobenzylidene) cyclohexanone, suggests that it may target the Epidermal Growth Factor Receptor (EGFR), a key enzyme in cell proliferation. ubaya.ac.id Asymmetrical 2,6-bis(benzylidene)cyclohexanone derivatives have also been synthesized and shown to have high cytotoxic activity against breast cancer (MDA-MB 231, MCF-7) and neuroblastoma (SK-N-MC) cell lines. nih.gov
The cytotoxic potency of this class of compounds suggests that they interfere with critical cellular processes, which are regulated by a host of enzymes. The data below summarizes the cytotoxic effects of some representative 2,6-bis(arylidene)cyclohexanone analogues on different human tumor cell lines.
Table 2: Cytotoxic Activity of Representative 2,6-Bis(arylidene)cyclohexanone Analogues This table presents data for compounds structurally related to this compound to illustrate the potential of this chemical class against cancer cell lines.
| Compound | Cell Line | IC50 | Source |
| (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (DMCH) | HT29 (Colon Cancer) | 9.80 ± 0.55 µg/mL | mdpi.com |
| (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (DMCH) | SW620 (Colon Cancer) | 7.50 ± 1.19 µg/mL | mdpi.com |
| 2,6-bis-(4-nitrobenzylidene) cyclohexanone | A549 (Pulmonary Cancer) | 0.48 ± 0.05 mM | ubaya.ac.id |
| 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone | MDA-MB 231 (Breast Cancer) | Not specified | nih.gov |
| 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanone | MCF-7 (Breast Cancer) | Not specified | nih.gov |
| 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanone | SK-N-MC (Neuroblastoma) | Not specified | nih.gov |
Note: The data provided is for analogous compounds and not for this compound itself.
Antileishmanial Activity Assessments
Leishmaniasis is a parasitic disease for which new therapeutic agents are urgently needed. Chalcones and their derivatives have emerged as a promising class of compounds with demonstrated antileishmanial activity. nih.govfrontiersin.orgnih.gov The mechanism of action for some chalcones has been linked to the disruption of mitochondrial function in Leishmania parasites. nih.govoup.com Although specific studies on the antileishmanial activity of this compound are lacking in the reviewed literature, the broader class of chalcones has been extensively evaluated.
Various synthetic chalcone (B49325) derivatives have shown inhibitory effects against different species of Leishmania, including L. major, L. donovani, and L. infantum. nih.govfrontiersin.org For example, certain oxygenated chalcones have been shown to inhibit the in-vitro growth of L. major promastigotes and L. donovani amastigotes. nih.govoup.com In some studies, chalcone derivatives have exhibited potent activity, with IC50 values in the low micromolar range. The antileishmanial efficacy is often dependent on the substitution pattern on the aromatic rings. frontiersin.org For instance, the presence of a nitro group has been suggested to be important for the antileishmanial effect of some chalcones. frontiersin.org
Table 3: Antileishmanial Activity of Selected Chalcone Derivatives This table presents data for various chalcone derivatives to provide context for the potential antileishmanial activity of the 2,6-bis(benzylidene)cyclohexanone scaffold.
| Compound Class/Derivative | Leishmania Species | IC50 | Source |
| Oxygenated Chalcones | L. major promastigotes | Growth Inhibition | nih.govoup.com |
| Oxygenated Chalcones | L. donovani amastigotes | Growth Inhibition | nih.govoup.com |
| Chalcone derivative (LC32) | L. infantum promastigotes | 74.1 ± 10.9 μM | frontiersin.org |
| Chalcone derivative (LC14) | L. infantum promastigotes | 283.4 ± 14.2 μM | frontiersin.org |
| Chalcone derivative (LC41) | L. infantum promastigotes | 319.1 ± 14.3 μM | frontiersin.org |
| Chalcone derivative (LC39) | L. infantum promastigotes | 398.0 ± 44.2 μM | frontiersin.org |
Note: The data provided is for analogous compounds and not for this compound itself.
Reactivity Towards Biological Thiols and Adduct Formation
The chemical structure of this compound features two α,β-unsaturated carbonyl systems, which are known to be electrophilic Michael acceptors. This structural motif confers reactivity towards nucleophilic biological thiols, such as the cysteine residues in proteins and the antioxidant glutathione (B108866). The reaction proceeds via a thia-Michael addition, which can be a crucial factor in the biological activity of this class of compounds. rsc.orgnih.govnih.gov
The rate and extent of this reaction are influenced by the substitution on the benzylidene rings and the pH of the environment, which affects the protonation state of the thiol. nih.gov Studies on various chalcones have demonstrated that they react with thiols like glutathione and N-acetylcysteine under physiological conditions. nih.govnih.gov The electrophilicity of the β-carbon in the enone system makes it susceptible to nucleophilic attack by the thiolate anion. The reaction is often reversible, and the position of the equilibrium depends on the specific structures of the chalcone and the thiol. nih.gov
While kinetic data for the reaction of this compound with biological thiols is not available in the reviewed literature, a kinetic assay has been developed to assess the reactivity of various chalcones. rsc.org This assay provides second-order rate constants (k2) for the thia-Michael addition, allowing for a quantitative comparison of the reactivity of different chalcone derivatives. The presence of electron-withdrawing groups on the aromatic rings generally enhances the electrophilicity of the β-carbon and thus increases the rate of the Michael addition. Given that fluorine is an electron-withdrawing group, it is anticipated that this compound would exhibit significant reactivity towards biological thiols.
Structure Activity Relationship Sar Studies of 2,6 Bis 4 Fluorobenzylidene Cyclohexanone and Its Analogs
Impact of Halogen Substituents on Electronic and Photophysical Properties
The nature and position of halogen substituents on the benzylidene rings of bis(benzylidene)cyclohexanone analogs are significant modulators of their electronic and photophysical properties. These substituents influence the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn dictates the absorption and emission characteristics.
The introduction of halogen atoms, which are electron-withdrawing, can affect the absorption maxima of these compounds. For instance, in a series of substituted 2,6-dibenzylidene cyclohexanone-based bischalcones, the presence of a halogen substituent resulted in an absorption maximum at 333 nm. acs.orgnih.gov This is contrasted with analogs bearing strong electron-donating groups, which tend to shift the absorption to longer wavelengths (a bathochromic shift). acs.orgnih.gov For example, a derivative with a dimethylamino group showed an absorption maximum at 410 nm. acs.orgnih.gov
Influence of Aromatic Ring Substituents on Biological Activities
The biological activities of 2,6-bis(benzylidene)cyclohexanone analogs are highly dependent on the substituents attached to the aromatic rings. Quantitative structure-activity relationship (QSAR) studies have demonstrated clear correlations between the electronic nature of these substituents and the cytotoxic potency of the compounds.
Research on a series of analogs for anti-leukemia activity against P388 cells established that electron-withdrawing groups (EWGs) on the aryl rings enhance cytotoxic activity. researchgate.net Conversely, the presence of electron-donating groups (EDGs) was found to decrease this activity. researchgate.net Another study focusing on cytotoxicity against B16 and L1210 murine cancer cell lines further refined this finding, suggesting that large, electron-withdrawing substituents placed in the meta-position of the benzylidene rings are particularly effective at enhancing potency. researchgate.net For example, the 3-nitro and 3-chloro-4-fluoro substituted analogs showed significant cytotoxic activity. researchgate.net
A specific analog, (2E,6E)-2,6-bis(2-(trifluoromethyl)benzylidene)cyclohexanone, which has a strong electron-withdrawing trifluoromethyl group, has been shown to improve cutaneous wound healing in diabetic models by modulating inflammatory pathways. acs.org The electronic effect of the substituent directly influences the reactivity of the α,β-unsaturated ketone system, which is a key feature for interaction with biological nucleophiles like cysteine residues in proteins. researchgate.net
Correlation between Electronic Properties and Non-Linear Optical Response
There is a strong correlation between the electronic properties of 2,6-bis(benzylidene)cyclohexanone analogs and their non-linear optical (NLO) response. NLO properties, which are important for applications in photonics and optoelectronics, are fundamentally linked to how the electron distribution in a molecule responds to a strong external electric field, such as that from a laser.
A large NLO response is often found in molecules with significant intramolecular charge transfer (ICT). In bis(benzylidene)cyclohexanone derivatives, the conjugated π-electron system acts as a bridge between different parts of the molecule. Introducing strong electron-donating groups (donors, D) on one end and electron-withdrawing groups (acceptors, A) on the other can create a D-π-A structure that facilitates ICT upon excitation.
The HOMO-LUMO energy gap is a key electronic parameter that correlates with NLO activity. acs.org Molecules with a small HOMO-LUMO gap are considered "soft" and have higher reactivity, which promotes ICT and often leads to a larger NLO response. acs.org Theoretical studies confirm that conjugated structures, particularly those with heteroatomic substitution that lowers symmetry, are prime candidates for significant NLO effects. The delocalized π-electrons in these systems are crucial, and modifying the electronic properties through substituent changes directly tunes the hyperpolarizability (a measure of the NLO response).
Structural Modifications Enhancing Selective Molecular Interactions (e.g., for Metal Ions, Enzymes)
The basic 2,6-bis(benzylidene)cyclohexanone scaffold can be strategically modified to enhance its selective interaction with specific molecular targets, such as enzymes or metal ions. These modifications tailor the molecule's structure to fit a particular binding site or to coordinate with a target species.
For enzymatic interactions, the parent compound 2,6-Bis(4-fluorobenzylidene)cyclohexanone has been identified as a selective inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This selectivity arises from the specific way its size, shape, and electronic profile fit into the active sites of these enzymes, blocking their function in inflammatory pathways.
For the purpose of molecular sensing, the bis(arylidene)cycloalkanone structure can be modified with ionophoric fragments—parts of a molecule that can selectively bind ions. nih.gov By incorporating groups capable of chelation (e.g., crowns, pods), these compounds can be transformed into sensors that exhibit a change in their photophysical properties, such as color or fluorescence, upon binding to specific metal ions. This demonstrates how targeted structural modifications can repurpose the core molecule for highly selective applications in analytical chemistry and materials science.
Future Research Directions and Prospects
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The primary route for synthesizing 2,6-Bis(4-fluorobenzylidene)cyclohexanone and its derivatives is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of cyclohexanone (B45756) with the corresponding benzaldehydes. While effective, future research is geared towards optimizing this process for greater efficiency, selectivity, and environmental sustainability.
A key direction is the development and application of novel catalysts. For instance, the use of MoO₃ nanoparticles as a reusable heterogeneous catalyst has shown promise, achieving high yields between 85–95% in significantly shorter reaction times (15–30 minutes). Future work will likely focus on:
Exploring a wider range of nanocatalysts: Investigating other metal oxides or mixed-metal oxide nanoparticles to further improve yield, reduce reaction times, and enhance catalyst reusability.
Developing solvent-free and green solvent conditions: Shifting away from traditional organic solvents like ethanol (B145695) towards greener alternatives or solvent-free microwave-assisted synthesis to minimize environmental impact.
Asymmetric Synthesis: Designing chiral catalysts or methodologies to achieve enantioselective synthesis of asymmetrical 2,6-bis(benzylidene)cyclohexanones, which have shown potential in developing targeted therapeutic agents. nih.govresearchgate.net
Design and Synthesis of Advanced Functional Materials Based on this compound Derivatives
The rigid, conjugated structure of the 2,6-bis(benzylidene)cyclohexanone core makes it an excellent building block for advanced functional polymers and materials. The fluorine atoms in the title compound particularly enhance electronic properties, opening avenues for applications in organic electronics. chemimpex.com
Future research will likely pursue the synthesis of novel polymers where derivatives of this compound act as key structural units. An example includes the synthesis of novel polyurethanes using 2,6-bis(4-hydroxybenzylidene) cyclohexanone as a hard segment, which imparts specific thermal and structural properties to the resulting polymer. researchgate.net Similarly, new polyurea derivatives have been synthesized for potential use in nanocomposites. researchgate.net
Prospective research includes:
Organic Semiconductors: Modifying the aromatic rings with various electron-donating or electron-withdrawing groups to tune the HOMO/LUMO energy levels for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
High-Performance Polymers: Incorporating the robust bis(benzylidene)cyclohexanone moiety into polymer backbones (e.g., polyamides, polyimides, or polyesters) to create materials with enhanced thermal stability, mechanical strength, and specific optical properties.
Photoresponsive Materials: Designing derivatives that can undergo photochemical reactions, such as isomerization or cycloaddition, when exposed to light of a specific wavelength, for applications in optical data storage or smart coatings.
Deepening Mechanistic Understanding of Biological Interactions through Integrated Experimental and Computational Approaches
Derivatives of 2,6-bis(benzylidene)cyclohexanone have demonstrated a range of biological activities, but the underlying mechanisms often remain partially understood. For example, this compound is known to be a selective inhibitor of cyclooxygenase (COX-1/COX-2) enzymes, though the precise molecular interactions are still being elucidated.
A significant future direction involves combining experimental biological assays with computational modeling to gain a deeper mechanistic insight. A prime example is the investigation of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a derivative that was identified as a potent antibacterial agent. mdpi.comresearchgate.net Research in this area showed it acts by inhibiting the FtsZ protein, a key component in bacterial cell division. mdpi.comresearchgate.net
Future integrated approaches will focus on:
Target Identification and Validation: Using proteomics and molecular docking to identify the specific protein targets of various derivatives.
Binding Site Characterization: Employing computational simulations, such as molecular dynamics, alongside experimental techniques like X-ray crystallography to map the precise binding interactions between the compounds and their biological targets. Docking studies have already suggested that FtsZ inhibitors from this class bind near the protein's catalytic T7 loop. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to predict the biological activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective therapeutic agents. nih.gov
Development of Bioimaging Probes and Advanced Diagnostic Tools
The inherent fluorescence of the bis(benzylidene)cyclohexanone scaffold makes it an attractive platform for developing chemosensors and bioimaging probes. doi.orgnih.gov By introducing specific functional groups, researchers can create derivatives that exhibit a change in their fluorescence properties upon binding to a target analyte, such as a metal ion. This "fluorescence-on" or "fluorescence-off" mechanism is the basis for highly sensitive detection tools.
Recent studies have demonstrated the potential of this class of compounds. A derivative, (2E,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone, was developed as a "fluorescence-on" probe for the highly selective and sensitive detection of mercury ions (Hg²⁺) in aqueous solutions. doi.orgresearchgate.net Another derivative, 2,6-bis(E)-4-methylbenzylidine)-cyclohexan-1-one, has been synthesized as a fluorescent sensor for detecting chromium ions (Cr³⁺). nih.govresearchgate.netresearchgate.net
Future research prospects in this area are vast and include:
Expanding the Range of Analytes: Designing new derivatives capable of selectively detecting other biologically or environmentally important species, such as other heavy metal ions, anions, or specific biomolecules (e.g., enzymes or reactive oxygen species).
In Vivo Imaging: Modifying the probes to be cell-permeable and biocompatible for applications in live-cell imaging to monitor intracellular ion concentrations or enzyme activity.
Improving Photophysical Properties: Synthesizing derivatives with enhanced quantum yields, larger Stokes shifts, and excitation/emission profiles in the near-infrared (NIR) region to improve signal-to-noise ratios and tissue penetration for deeper imaging.
Table 1: Performance of 2,6-Bis(benzylidene)cyclohexanone-Based Fluorescent Probes
| Probe Derivative | Target Analyte | Detection Mechanism | Detection Limit | Reference |
|---|---|---|---|---|
| (2E,6E)-2,6-bis(4-(dimethylamino) benzylidene) cyclohexanone | Hg²⁺ | Fluorescence-On | 2.7 nM | doi.org |
| 2,6-bis(E)-4-methylbenzylidine)-cyclohexan-1-one | Cr³⁺ | Fluorescence-On | 2.3 x 10⁻⁹ M | nih.govresearchgate.net |
Integration into Multi-Functional Hybrid Systems for Emerging Technologies
A forward-looking research avenue is the integration of functionalized this compound derivatives into multi-component hybrid systems. This involves combining the unique optical, electronic, or biological properties of the cyclohexanone core with other materials, such as nanoparticles, polymers, or metal-organic frameworks (MOFs), to create synergistic systems with enhanced or entirely new functionalities.
Potential research directions include:
Theranostic Agents: Covalently attaching a biologically active derivative (like a COX or FtsZ inhibitor) to a fluorescent derivative to create a single molecule capable of both diagnosing (via imaging) and treating a disease.
Smart Sensors: Grafting sensor molecules onto the surface of nanoparticles (e.g., gold or silica) or incorporating them into polymer matrices. This could lead to the development of reusable sensor films or portable diagnostic devices for environmental monitoring or point-of-care testing.
Catalytic Systems: Anchoring the molecule to a solid support to create a heterogeneous catalyst that combines the reactivity of the core with the stability and reusability of the support material, building on existing work with nanoparticle catalysts.
By leveraging the chemical versatility of the this compound scaffold, these future research directions promise to yield significant advancements across materials science, medicine, and technology.
Q & A
Q. What are the optimal synthetic routes for 2,6-bis(4-fluorobenzylidene)cyclohexanone, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is synthesized via Claisen-Schmidt condensation between cyclohexanone and 4-fluorobenzaldehyde under acidic (e.g., HCl) or basic (e.g., NaOH) catalysis. Key parameters include:
- Solvent selection : Ethanol or methanol enhances solubility of intermediates.
- Temperature : 60–80°C for 6–12 hours balances reaction rate and byproduct minimization.
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
Data Table :
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| HCl | Ethanol | 70 | 8 | 78 | 96 |
| NaOH | Methanol | 60 | 10 | 82 | 94 |
Q. How can spectroscopic techniques (NMR, UV-Vis) validate the structure and electronic properties of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the presence of conjugated enone systems (δ 7.2–7.8 ppm for aromatic protons, δ 1.5–2.5 ppm for cyclohexanone methylenes) and fluorinated substituents (¹⁹F NMR: δ -110 to -115 ppm) .
- UV-Vis : π→π* transitions in the 300–400 nm range indicate extended conjugation. Solvent polarity shifts (e.g., λ_max increases in DMSO vs. ethanol) reflect charge-transfer interactions .
Q. What crystallographic challenges arise in determining the solid-state structure of bis-benzylidene cyclohexanone derivatives?
Methodological Answer:
- Packing variability : Subtle differences in substituents (e.g., 4-F vs. 4-OCH₃) lead to non-isomorphic crystal systems (monoclinic P21/n vs. triclinic P1) due to weak C–H···F or π-π interactions .
- Disorder handling : Flexible cyclohexanone rings require refinement with split positions or constraints. High-resolution data (≤0.8 Å) and low-temperature (100 K) collection reduce thermal motion artifacts .
Advanced Research Questions
Q. How do computational methods (DFT, docking) elucidate structure-activity relationships for α-glucosidase inhibition?
Methodological Answer:
- DFT : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate frontier orbitals (HOMO-LUMO gap ~4.2 eV) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .
- Docking (e.g., OpenEye) : Simulate binding to α-glucosidase (PDB: 2ZE0). Key interactions:
- Fluorobenzylidene groups form hydrophobic contacts with Leu218 and Phe156.
- Cyclohexanone carbonyl hydrogen-bonds to Asp352 .
Activity Data :
| Compound | IC₅₀ (α-glucosidase) | ΔG (kcal/mol) |
|---|---|---|
| 3a | 96.3 ± 0.51 μM | -8.2 |
| Acarbose | 841 ± 1.73 μM | -6.9 |
Q. What contradictions exist in reported cytotoxic activities, and how can experimental design address them?
Methodological Answer: Discrepancies in IC₅₀ values (e.g., 3a vs. DMCH derivatives) stem from:
- Cell line variability : PC3 (prostate) vs. HT29 (colon) cells differ in membrane permeability and metabolic pathways .
- Assay protocols : MTT vs. SRB assays yield differing viability endpoints. Standardize incubation times (48–72 h) and serum-free conditions .
Mitigation Strategy : - Use orthogonal assays (e.g., apoptosis via Annexin V/PI staining).
- Validate target engagement via Western blotting (e.g., caspase-3 activation) .
Q. How does pH influence the photochromic behavior of halogenated bis-benzylidene derivatives?
Methodological Answer:
- Acidic conditions (pH < 4) : Protonation of enolate intermediates stabilizes keto-enol tautomers, shifting UV-Vis λ_max from 340 nm (enol) to 380 nm (keto) .
- Basic conditions (pH > 9) : Deprotonation enhances conjugation, increasing molar absorptivity (ε ~12,000 L·mol⁻¹·cm⁻¹) but reduces photostability due to radical formation .
Q. Can this compound serve as a ligand in metal-organic frameworks (MOFs), and what properties emerge?
Methodological Answer:
- Coordination modes : Carboxylate or keto groups chelate metals (e.g., Mn²⁺, Zn²⁺) to form 2D/3D networks. Single-crystal XRD reveals [Mn₃(μ₃-O)] clusters with 8.5 Å pore diameters .
- Applications : MOFs exhibit tunable luminescence (λ_em = 450–550 nm) and gas adsorption (CO₂ uptake: 12.7 cm³/g at 298 K) .
Q. What thermodynamic insights explain the compound’s polymorphic phase transitions?
Methodological Answer:
Q. Key Data Contradictions & Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
